molecular formula C7H10ClNO2 B1373146 4-Amino-3-methoxyphenol hydrochloride CAS No. 37966-57-7

4-Amino-3-methoxyphenol hydrochloride

Cat. No.: B1373146
CAS No.: 37966-57-7
M. Wt: 175.61 g/mol
InChI Key: FCMCSPCZBQKMEV-UHFFFAOYSA-N
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Description

4-Amino-3-methoxyphenol hydrochloride is a compound with the molecular formula C7H10ClNO2 . It is primarily used in organic synthesis as an intermediate.


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, 4-iodophenol undergoes an Ullmann reaction catalyzed by copper, using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid . Another method involves the reaction of p-fluoronitrobenzene and resorcinol, followed by hydrogenation using a Pd/C catalyst in methanol and a hydrogen atmosphere .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H9NO2.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,9H,8H2,1H3;1H . The molecular weight is 175.61 .


Chemical Reactions Analysis

Phenol derivatives like this compound have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are often involved in reactions such as hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Corrosion Inhibition

4-Amino-3-methoxyphenol hydrochloride derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, demonstrate significant potential in corrosion control. Research has shown their effectiveness in inhibiting acidic corrosion of mild steel, particularly in hydrochloric acid medium. These compounds act as mixed inhibitors, affecting both cathodic and anodic corrosion currents and demonstrate chemisorption properties (Bentiss et al., 2009).

Synthesis of Derivatives

The synthesis of chlorinated derivatives of 4-methoxyphenols, which includes this compound, has been explored for various applications. These compounds are synthesized through partial methylation and chlorination processes. The purity and structure of these derivatives are confirmed using NMR and mass spectrometry, highlighting their potential in diverse scientific applications (Knuutinen et al., 1988).

Thermochemistry and Hydrogen Bonding

Methoxyphenols, including this compound, are studied for their thermochemical properties and ability to form strong intermolecular and intramolecular hydrogen bonds. This research is significant in understanding the properties of methoxyphenols in antioxidants and biologically active molecules (Varfolomeev et al., 2010).

Biological Evaluation and DNA Interaction

Studies on this compound derivatives have been conducted to explore their antimicrobial and antidiabetic activities. These derivatives have shown broad-spectrum activities against various bacterial strains and significant inhibitory effects on amylase and glucosidase. Furthermore, interaction studies with human DNA have been performed, providing insights into their potential as anticancer agents (Rafique et al., 2022).

Environmental Impact and Degradation

The environmental impact and degradation patterns of derivatives of this compound, such as bk-2C-B, have been investigated. This includes studies on the stability and pyrolytic degradation of these compounds, which is essential for understanding their environmental and toxicological implications (Texter et al., 2018).

Mechanism of Action

While the specific mechanism of action for 4-Amino-3-methoxyphenol hydrochloride is not mentioned in the retrieved papers, phenolic compounds like it are known to have antioxidant properties . They can act as proton donors and acceptors in enzyme active sites, playing a key role in various physiological processes .

It has a density of 1.2±0.1 g/cm³, a boiling point of 315.9±27.0 °C at 760 mmHg, and a flash point of 144.8±23.7 °C .

Safety and Hazards

The safety data sheets for 4-Amino-3-methoxyphenol hydrochloride provide information on its hazards, handling and storage, exposure controls and personal protection measures .

Future Directions

4-Amino-3-methoxyphenol hydrochloride is primarily used as an intermediate in organic synthesis. Its potential applications in various industries, including plastics, adhesives, and coatings, are being explored due to its ability to improve these materials’ thermal stability and flame resistance .

Properties

IUPAC Name

4-amino-3-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMCSPCZBQKMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700196
Record name 4-Amino-3-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37966-57-7
Record name 4-Amino-3-methoxyphenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxyphenol hydrochloride
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